![molecular formula C10H11FN2O3S2 B2983793 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride CAS No. 878217-89-1](/img/structure/B2983793.png)

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

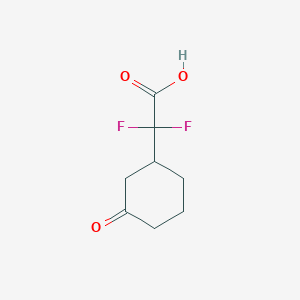

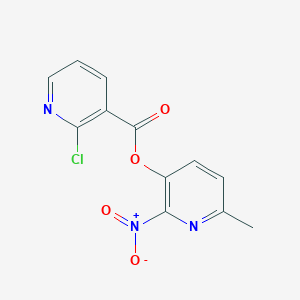

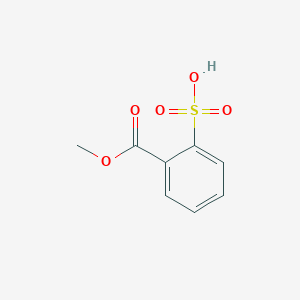

This compound, also known by its IUPAC name 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethanesulfonyl fluoride, has a CAS Number of 878217-89-1 . It has a molecular weight of 290.34 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.34 . It is typically stored at room temperature and is usually available in powder form .Wissenschaftliche Forschungsanwendungen

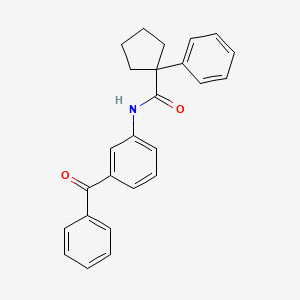

Sulfonyl Fluoride-Based Labeling Agents

Sulfonyl fluorides, including derivatives similar to the compound , have been explored as promising prosthetic groups for radiolabeling in pharmaceutical research. For instance, Inkster et al. (2012) developed a general route for preparing bifunctional arylsulfonyl fluorides from their sulfonyl chloride analogues. This methodology facilitates the nucleophilic incorporation of [(18)F]F-, offering advantages in radiopharmaceutical development, particularly for PET chemistry. The study signifies the potential of sulfonyl fluorides in the creation of (18)F-labelled biomarkers, enhancing the detection and imaging capabilities in medical research (Inkster et al., 2012).

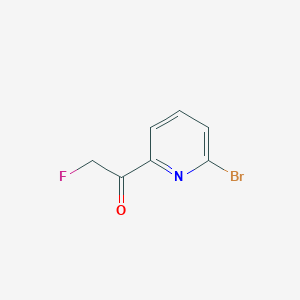

Pyrimidine Derivatives in Organic Synthesis

Pyrimidine derivatives, akin to the structure of the compound under discussion, serve as key intermediates in the synthesis of complex organic molecules. For example, the research by Arukwe et al. (1989) on the preparation of 2-(Dimethyl-t-butylsiloxy)-5-stannylpyrimidines from lithiated pyrimidine precursors, and their subsequent reactions, underline the versatility of pyrimidine derivatives in facilitating palladium-catalysed reactions to form pyrimidinyl ketones. This underscores the importance of such compounds in synthetic organic chemistry, expanding the toolkit for constructing novel molecules with potential therapeutic applications (Arukwe et al., 1989).

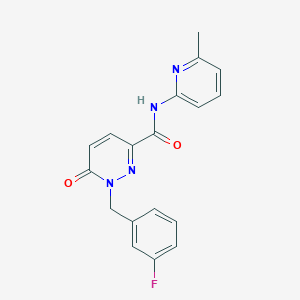

Fluoride Anion Sensing

The capability to detect and sense fluoride ions is crucial in environmental and health-related fields. Chen et al. (2013) explored the fluoride anion sensing mechanism of a 2-ureido-4[1H]-pyrimidinone derivative, demonstrating how these compounds can act as selective sensors for fluoride ions. The study leveraged DFT and TDDFT methods to elucidate the molecular interactions involved, offering insights into the development of sensitive and selective sensors for monitoring fluoride levels in various contexts (Chen et al., 2013).

Electrochemical Synthesis of Sulfonyl Fluorides

Electrochemical methods offer green and sustainable pathways for the synthesis of chemical compounds, including sulfonyl fluorides. Laudadio et al. (2019) reported an electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts, showcasing an environmentally benign route to access a wide array of sulfonyl fluoride compounds, which are valuable in various chemical transformations and "click chemistry" applications (Laudadio et al., 2019).

Eigenschaften

IUPAC Name |

2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3S2/c1-6-7(2)17-9-8(6)10(14)13(5-12-9)3-4-18(11,15)16/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLZKOZZBLGOBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CCS(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)

![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)